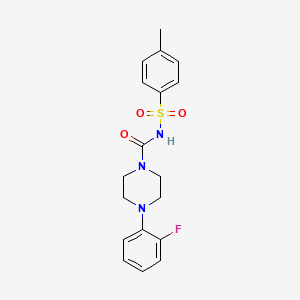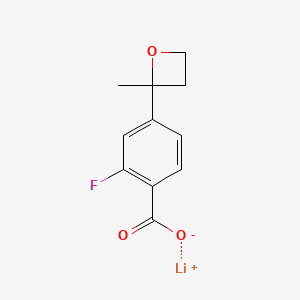![molecular formula C22H16N4O B2380081 6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357719-53-9](/img/structure/B2380081.png)
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” would be characterized by the presence of a triazoloquinazoline core, with a benzyl group attached at the 6-position and a phenyl group at the 2-position .Chemical Reactions Analysis
The chemical reactions that “6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” might undergo would largely depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” would be influenced by factors such as its molecular structure, the nature of its functional groups, and its degree of ionization at physiological pH .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
The compound has been investigated as a novel CDK2 inhibitor for cancer treatment. CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle regulation, making it an appealing target for selective tumor cell inhibition. Researchers designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds demonstrated potent cytotoxic activities against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 6 to 99 nM. Notably, compound 14 exhibited dual activity against both cell lines and CDK2, making it a promising candidate for further investigation .
Antitubercular and Anti-HIV Agents
Research has suggested that derivatives of this compound could offer potential for antitubercular and anti-HIV drug development. Further optimization and exploration are needed to harness its full therapeutic potential .
Adenosine Receptor Probes
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has been used as a pharmacophore for adenosine receptors. Researchers substituted it at the 5-position with reactive linkers of varying lengths. These modified compounds were then functionalized with fluorescent moieties to create probes for studying adenosine receptors .
Chemical Biology and Enzyme Inhibition
The compound’s interaction with enzymes, such as CDK2, provides insights into its mechanism of action. Molecular docking simulations have confirmed its binding to the CDK2 active site. Additionally, in silico ADMET studies suggest suitable pharmacokinetic properties, aiding in predicting its antitumor activity .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
The compound interacts with its targets, leading to the inhibition of endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . This results in a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress, which is a cellular process that occurs when there is an accumulation of misfolded proteins in the ER . It also inhibits apoptosis, a process of programmed cell death . Furthermore, it inhibits the NF-kB inflammatory pathway, a key regulator of immune responses to infection .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits the production of NO and TNF-α in LPS-stimulated human microglia cells .
properties
IUPAC Name |
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-22-25(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-23-20(24-26(21)22)17-11-5-2-6-12-17/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQXMEMRJGASJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2380002.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2380003.png)
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2380004.png)

![2-Cyclobutyl-1h-benzo[d]imidazole](/img/structure/B2380008.png)
![Tert-butyl 3-[cyclopropyl-[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azetidine-1-carboxylate](/img/structure/B2380011.png)

![Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2380015.png)

![2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2380020.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B2380021.png)